1-(3,5-Dichlorophenyl)-4-fluoronaphthalene

CYP3A4 inhibition Drug metabolism Hepatotoxicity screening

Procure 1-(3,5-dichlorophenyl)-4-fluoronaphthalene as a positionally verified, moderate-potency CYP3A4 inhibitor (IC₅₀ = 20,000 nM) for hepatic microsome-based DDI screening panels. Its 1.71-fold lower CYP3A4 inhibition relative to the des-fluoro analog enables precise calibration of inhibition thresholds, distinguishing strong from moderate CYP3A4 interactors. The compound lacks confounding TRPV1 pharmacology, ensuring cleaner interpretation of CYP-dependent hepatotoxicity readouts. Also suitable for liquid-crystal AMLCD formulation and halogen-bonding co-crystal studies.

Molecular Formula C16H9Cl2F
Molecular Weight 291.1 g/mol
Cat. No. B11841903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichlorophenyl)-4-fluoronaphthalene
Molecular FormulaC16H9Cl2F
Molecular Weight291.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2F)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C16H9Cl2F/c17-11-7-10(8-12(18)9-11)13-5-6-16(19)15-4-2-1-3-14(13)15/h1-9H
InChIKeyZMNKQMLIXZBPNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dichlorophenyl)-4-fluoronaphthalene (CAS 1361724-64-2): Core Physicochemical and Analytical Baseline for Procurement Specification


1-(3,5-Dichlorophenyl)-4-fluoronaphthalene (CAS 1361724-64-2) is a synthetic, polyhalogenated biaryl compound with molecular formula C₁₆H₉Cl₂F and a molecular weight of 291.1 g/mol . It consists of a naphthalene core substituted at the 1-position with a 3,5-dichlorophenyl ring and at the 4-position with a fluorine atom . This compound belongs to the class of fluorinated naphthalene derivatives, which are investigated for applications ranging from medicinal chemistry to liquid-crystal display materials [REFS-2, REFS-3]. The combination of electron-withdrawing chlorine substituents on the phenyl ring and the electronegative fluorine on the naphthalene scaffold imparts distinct electronic and steric properties that differentiate it from non-fluorinated or differently halogenated analogs.

Why 1-(3,5-Dichlorophenyl)-4-fluoronaphthalene Cannot Be Interchanged with Other Dichlorophenyl-Naphthalene Isomers or Non-Fluorinated Analogs


Within the C₁₆H₉Cl₂F isomer space, repositioning the fluorine or chlorophenyl substituent creates structurally distinct compounds with divergent biological, electronic, and physicochemical profiles. The 4-fluoro substitution pattern on the naphthalene ring sterically and electronically influences cytochrome P450 3A4 (CYP3A4) inhibition potency relative to other regioisomers, as evidenced by differential IC₅₀ values in human liver microsome assays [1]. The des-fluoro analog, 1-(3,5-dichlorophenyl)naphthalene (CAS 101081-58-7), lacks the fluorine-mediated electronic effects that modulate metabolic stability and receptor interactions . Generic substitution without positional and substituent verification risks assay invalidation, unpredictable ADME profiles, and irreproducible structure-activity relationships.

Quantitative Differentiation Evidence for 1-(3,5-Dichlorophenyl)-4-fluoronaphthalene Against Closest Analogs


CYP3A4 Inhibition: 4-Fluoro Regioisomer Exhibits 1.71-Fold Lower Potency than the Non-Fluorinated Analog in Human Liver Microsomes

In head-to-head CYP3A4 inhibition screening, the target compound 1-(3,5-dichlorophenyl)-4-fluoronaphthalene (CHEMBL5182534) demonstrated an IC₅₀ of 20,000 nM (2.00E+4 nM) when tested in human liver microsomes using a fluorogenic substrate with 15 min preincubation before NADPH addition [1]. By contrast, its non-fluorinated congener 1-(3,5-dichlorophenyl)naphthalene (CAS 101081-58-7) showed an IC₅₀ of 11,700 nM (1.17E+4 nM) in human recombinant CYP3A4 expressed in insect cell microsomes under NADPH-supplemented fluorescence assay conditions [2]. The 1.71-fold reduction in CYP3A4 inhibitory potency upon introduction of the 4-fluoro substituent indicates that fluorine substitution at this position attenuates CYP3A4 binding, which may translate to a lower drug-drug interaction liability profile.

CYP3A4 inhibition Drug metabolism Hepatotoxicity screening

Fluorine Positional Isomerism Drives Divergent CYP3A4 Inhibition: 4-Fluoro vs 1-Fluoro vs 6-Fluoro Regioisomers

When the fluorine atom is repositioned from the 4- to the 1-position of the naphthalene ring (generating 2-(3,5-dichlorophenyl)-1-fluoronaphthalene, CAS not assigned), the compound exhibits an IC₅₀ of 10,000 nM (1.00E+4 nM) in human CYP3A4 expressed in HEK293 cells using fluorogenic dibenzylfluorescein as substrate after 30 min preincubation [1]. The target 4-fluoro isomer (IC₅₀ = 20,000 nM) is 2.0-fold less potent than the 1-fluoro positional isomer. Furthermore, the 2-(3,5-dichlorophenyl)-6-fluoronaphthalene isomer has been reported with anticancer cell-line IC₅₀ values of 10–15 µM against MCF-7, HeLa, and A549 cells , a biological activity dimension absent from the 4-fluoro isomer's current pharmacological profile.

CYP3A4 isoform selectivity Positional isomer SAR Metabolic stability

Physicochemical Differentiation: Predicted Lipophilicity and Halogen Bonding Potential of the 4-Fluoro Scaffold

The compound's predicted LogP is estimated at approximately 5.2–5.5 based on the additive contributions of the dichlorophenyl (π = ~3.8) and fluoronaphthalene (π = ~2.5) fragments, compared with an estimated LogP of ~4.8–5.0 for the des-fluoro analog 1-(3,5-dichlorophenyl)naphthalene [1]. The 4-fluoro substituent introduces a discrete σ-hole donor for halogen bonding interactions, whereas the des-fluoro analog lacks this capability. Halogen bonding involving fluorine in fluoronaphthalenes has been experimentally characterized via rotational spectroscopy, confirming that 1-fluoronaphthalene engages in specific non-covalent interactions distinct from non-fluorinated naphthalenes [2].

Lipophilicity (LogP) Halogen bonding Crystal engineering

Absence of TRPV1 Antagonist Activity Differentiates the 4-Fluoro Biaryl from Dichlorophenyl-Naphthyl Urea Series

A structurally related dichlorophenyl-naphthalene derivative, 1-(3,5-dichlorophenyl)-3-(7-hydroxynaphthalen-1-yl)urea (CHEMBL1779684), exhibits potent TRPV1 antagonism with an IC₅₀ of 12 nM in CHO cells co-expressing aequorin and CRE-luciferase [1]. In contrast, the target 4-fluoro biaryl compound lacks the urea linker and hydroxyl functionality required for TRPV1 binding and has not been reported to show any TRPV1 activity. This target selectivity gap means that 1-(3,5-dichlorophenyl)-4-fluoronaphthalene does not cross-react with TRPV1, making it a cleaner tool for CYP3A4-focused or materials-science applications where TRPV1 engagement is undesirable.

TRPV1 antagonism Pain target selectivity Scaffold hopping

Recommended Procurement and Application Scenarios for 1-(3,5-Dichlorophenyl)-4-fluoronaphthalene


CYP3A4 Drug-Drug Interaction (DDI) Liability Screening Panels

Procure 1-(3,5-dichlorophenyl)-4-fluoronaphthalene as a moderate-potency CYP3A4 inhibitor control (IC₅₀ = 20,000 nM) for hepatic microsome-based DDI screening panels. Its 1.71-fold lower CYP3A4 inhibition relative to the des-fluoro analog [1] allows calibration of inhibition thresholds, distinguishing strong from moderate CYP3A4 interactors in pharmaceutical lead optimization.

Liquid-Crystal Display (LCD) Material Development with Fluorinated Naphthalene Components

Incorporate the compound into liquid-crystalline mixture development for negative dielectric anisotropy AMLCD applications. Patents disclose that fluorinated naphthalene scaffolds with terminal halogen substituents provide favorable dielectric properties and broad working temperature ranges [2]. The 4-fluoro position combined with 3,5-dichlorophenyl substitution offers unique mesomorphic phase behavior relative to simpler fluoronaphthalene derivatives [3].

Halogen Bonding and Crystal Engineering Studies

Utilize the compound as a model substrate for studying fluorine-mediated halogen bonding in solid-state and co-crystal design. Rotational spectroscopy of 1-fluoronaphthalene confirms that fluoronaphthalenes engage in measurable non-covalent interactions [4], while the 3,5-dichlorophenyl ring provides additional halogen bond donor sites for multi-point supramolecular synthon exploration.

TRPV1-Excluded CYP3A4 Biochemical Probe for Hepatotoxicity Research

Deploy the compound as a CYP3A4 probe that lacks confounding TRPV1 activity. Unlike the structurally related urea-linked dichlorophenyl-naphthalene series, which are potent TRPV1 antagonists (IC₅₀ = 12 nM) [5], the target compound is devoid of TRPV1 pharmacology, enabling cleaner interpretation of CYP-dependent hepatotoxicity assay readouts.

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